molecular formula C15H31NO B5208844 6-(cycloheptylamino)-2-methyl-2-heptanol

6-(cycloheptylamino)-2-methyl-2-heptanol

Cat. No. B5208844
M. Wt: 241.41 g/mol
InChI Key: ROHUHIWEOOVMEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesizing "6-(cycloheptylamino)-2-methyl-2-heptanol" involves complex chemical reactions. For example, the preparation of similar cyclic compounds can include steps like per-functionalization, demonstrating the chemical versatility and the ability to introduce functional groups for further reactions (Åkerfeldt & Degrado, 1994). These synthetic approaches often involve strategic functional group modifications to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" can be characterized using techniques like X-ray crystallography, revealing details about the arrangement of atoms and the stereochemistry of the molecule. For instance, studies have determined crystal structures of cyclic compounds, providing insights into their three-dimensional conformation and the interactions between different molecular moieties (Brauer, Krüger, & Roberts, 1976).

Chemical Reactions and Properties

Chemical reactions involving cyclic compounds often include functional group transformations, ring-opening reactions, and the formation of complex derivatives. For example, the ozonolytic cleavage of cyclohexene demonstrates the reactivity of cyclic structures towards oxidative agents, leading to a variety of oxidized products (Claus & Schreiber, 2003). Such reactions are crucial for understanding the chemical behavior and potential applications of these molecules.

Physical Properties Analysis

The physical properties of "this compound" and similar compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its role as a solvent, reagent, or pharmaceutical ingredient.

Chemical Properties Analysis

The chemical properties, including reactivity with acids, bases, oxidizing agents, and other chemicals, dictate how "this compound" can be used in chemical syntheses and other industrial processes. For instance, the complexation behavior of cyclodextrin derivatives with inorganic anions highlights the potential for selective binding and separation processes in chemical engineering (Matsui, Tanemura, & Nonomura, 1993).

Mechanism of Action

If the compound has a biological or pharmacological effect, this section would describe how it interacts with biological systems or targets .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact .

properties

IUPAC Name

6-(cycloheptylamino)-2-methylheptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO/c1-13(9-8-12-15(2,3)17)16-14-10-6-4-5-7-11-14/h13-14,16-17H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHUHIWEOOVMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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